molecular formula C16H15BrClNO3S2 B1667243 BMS-986122 CAS No. 313669-88-4

BMS-986122

Cat. No.: B1667243
CAS No.: 313669-88-4
M. Wt: 448.8 g/mol
InChI Key: PNGJPVDGZNPZHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BMS-986122 involves several steps, including the formation of a thiazolidine ring and the introduction of bromine and methoxy groups. The synthetic route typically starts with the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazolidine ring. The final product is obtained through sulfonylation with 4-chlorobenzenesulfonyl chloride .

Chemical Reactions Analysis

BMS-986122 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-986122 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the modulation of GPCRs.

    Biology: The compound helps in understanding the signaling pathways of mu-opioid receptors.

    Medicine: this compound is investigated for its potential therapeutic effects in pain management and addiction treatment.

    Industry: It is used in the development of new pharmaceuticals targeting GPCRs

Mechanism of Action

BMS-986122 exerts its effects by binding to a specific site on the mu-opioid receptor, distinct from the orthosteric ligand-binding site. This binding enhances the receptor’s response to its natural ligands, such as endomorphins. The compound stabilizes the receptor in its active conformation, promoting the interaction with G-proteins and subsequent intracellular signaling .

Comparison with Similar Compounds

BMS-986122 is unique among positive allosteric modulators of the mu-opioid receptor due to its high selectivity and potency. Similar compounds include:

This compound stands out for its ability to potentiate the effects of orthosteric ligands without exhibiting significant agonist activity on its own, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313669-88-4
Record name 313669-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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